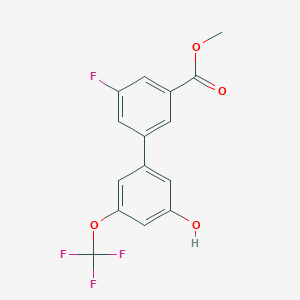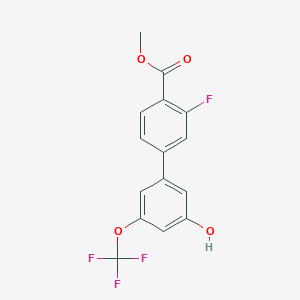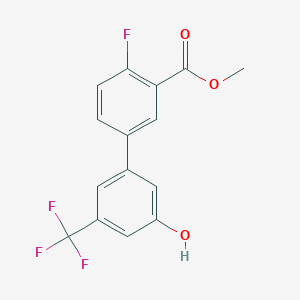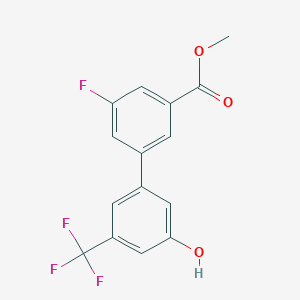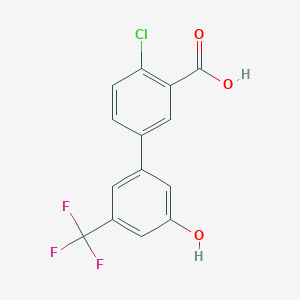
5-(4-Fluoro-3-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluoro-3-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% (5-MFC-3-TFMP) is an organic compound used in scientific research and lab experiments. It is a fluorinated phenol derivative with a trifluoromethoxy group attached to the phenyl ring. 5-MFC-3-TFMP is a white crystalline solid with a melting point of 128-131°C and a molecular weight of 307.3 g/mol. It is used in the synthesis of a variety of compounds, and its biochemical and physiological effects have been studied in both in vitro and in vivo studies.
Mechanism of Action
The mechanism of action of 5-(4-Fluoro-3-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% is not well understood. However, it is believed that the trifluoromethoxy group attached to the phenyl ring is responsible for the compound’s unique properties. The trifluoromethoxy group is believed to enhance the compound’s solubility and stability, making it more suitable for use in a variety of scientific research applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Fluoro-3-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% have been studied in both in vitro and in vivo studies. In vitro studies have shown that the compound has strong antioxidant activity and can scavenge free radicals. In vivo studies have demonstrated that the compound can reduce inflammation and oxidative stress, and may have potential therapeutic applications in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
The use of 5-(4-Fluoro-3-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% in lab experiments has several advantages. The compound is relatively inexpensive and easy to synthesize, and its trifluoromethoxy group enhances its solubility and stability. However, the compound is also toxic and can cause skin and eye irritation, and should be handled with caution.
Future Directions
The potential applications of 5-(4-Fluoro-3-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% are numerous, and there are many possible future directions for research. These include the development of new synthetic methods for the compound, further studies into its biochemical and physiological effects, and the exploration of its potential therapeutic applications. Additionally, further research into the compound’s mechanism of action could yield new insights into its unique properties.
Synthesis Methods
5-(4-Fluoro-3-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% is synthesized by the reaction of 4-fluoro-3-methoxycarbonylbenzaldehyde and 3-trifluoromethoxyphenol in an acidic medium. The reaction is catalyzed by p-toluenesulfonic acid and is carried out under reflux. The product is then purified by recrystallization.
Scientific Research Applications
5-(4-Fluoro-3-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and materials. It has also been used as a starting material for the synthesis of fluorescent probes, organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) materials.
properties
IUPAC Name |
methyl 2-fluoro-5-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O4/c1-22-14(21)12-6-8(2-3-13(12)16)9-4-10(20)7-11(5-9)23-15(17,18)19/h2-7,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKQBSJWRRZTOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686721 |
Source


|
| Record name | Methyl 4-fluoro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluoro-3-methoxycarbonylphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261965-02-9 |
Source


|
| Record name | Methyl 4-fluoro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

